![molecular formula C9H8F3NO B14164908 3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound that contains both pyridine and pyran rings. The trifluoromethyl group attached to the pyridine ring significantly influences its chemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(trifluoromethyl)pyridine with suitable dienes under acidic or basic conditions to form the pyrano[4,3-B]pyridine structure .
Industrial Production Methods
Industrial production methods often involve vapor-phase reactions with transition metal-based catalysts such as iron fluoride at high temperatures (above 300°C). This method allows for efficient synthesis with good yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of dihydropyridine compounds .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials with specific desired properties.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrano ring.
2,3,5-Trichloropyridine: Contains chlorine substituents instead of the trifluoromethyl group.
Fluazinam: A fungicide that contains a trifluoromethyl group but has a different overall structure.
Uniqueness
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to the combination of the trifluoromethyl group and the fused pyridine-pyran ring system. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C9H8F3NO |
|---|---|
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-6-5-14-2-1-8(6)13-4-7/h3-4H,1-2,5H2 |
InChI-Schlüssel |
ALIXNKPDFXMCBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1N=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
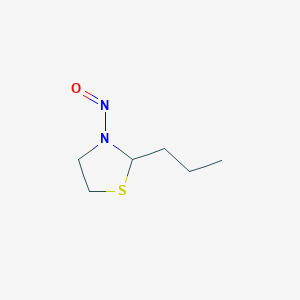
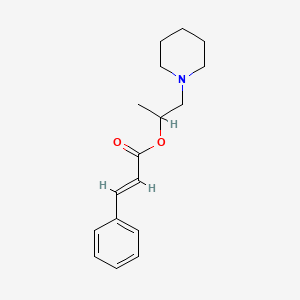
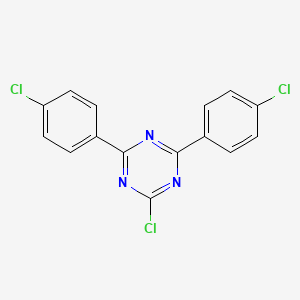
![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
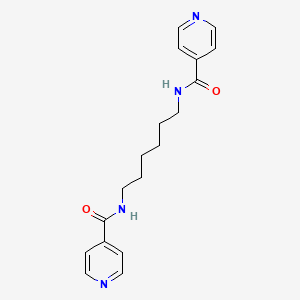
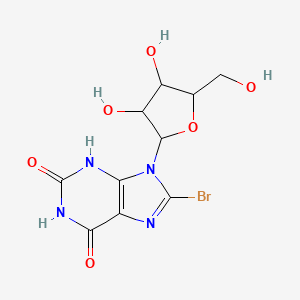
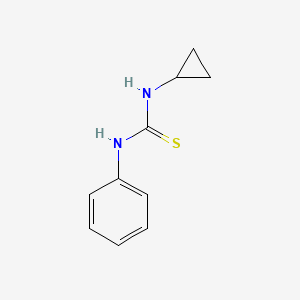
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
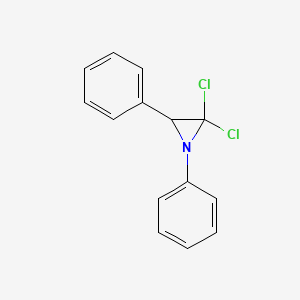
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
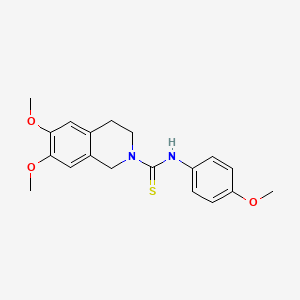

![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
